Delta-20-Spironolactone

描述

Delta-20-Spironolactone is a variant of Spironolactone . Spironolactone is primarily used to treat heart failure, edematous conditions such as nephrotic syndrome or ascites in people with liver disease, essential hypertension, low blood levels of potassium, secondary hyperaldosteronism (such as occurs with liver cirrhosis), and Conn’s syndrome (primary hyperaldosteronism) .

科学研究应用

1. Effects on Adrenal Steroidogenesis

Spironolactone's impact on adrenal androgen and cortisol production has been studied, particularly in the context of hirsutism. In a study by Serafini and Lobo (1985), it was found that spironolactone can inhibit adrenal androgen production, although the effects on serum levels of certain androgens like DHEA remained unchanged. This suggests spironolactone's role in modulating steroidogenic enzyme activities (Serafini & Lobo, 1985).

2. Cardiovascular Effects in Chronic Heart Failure

Spironolactone has been shown to improve cardiac sympathetic nerve activity (CSNA) and prognosis in patients with chronic heart failure (CHF). A study by Kasama et al. (2013) demonstrated that spironolactone therapy led to better scintigraphic and echocardiographic outcomes and a lower incidence of fatal cardiac events in CHF patients (Kasama et al., 2013).

3. Antagonistic Effects on Mineralocorticoid Receptors

Spironolactone's ability to antagonize mineralocorticoid receptors has been explored in various conditions. Bauer et al. (2010) investigated its effects on cardiac haemodynamics and fibrosis in prednisolone-treated Sgcd-null mice, revealing beneficial impacts on myocardial contractility and prevention of steroid-induced deterioration of cardiac haemodynamics (Bauer et al., 2010).

4. Impact on Neurohumoral Factors and Left Ventricular Remodeling

A study by Tsutamoto et al. (2001) focused on spironolactone's effects on neurohumoral factors and left ventricular remodeling in patients with congestive heart failure. The findings showed significant decreases in left ventricular volume and mass, along with reduced plasma levels of ANP, BNP, and PIIINP, indicating an improvement in left ventricular remodeling and neurohumoral profiles (Tsutamoto et al., 2001).

5. Effects on Androgen Receptors

Spironolactone's androgen receptor antagonism has been investigated for its potential impact on conditions such as hirsutism, acne, and female-pattern hair loss. Studies have shown its efficacy in reducing symptoms related to excessive androgen activity, making it a valuable therapeutic option in dermatology and endocrinology (Young et al., 1987).

安全和危害

未来方向

属性

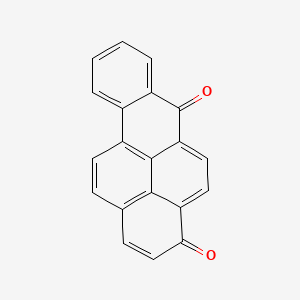

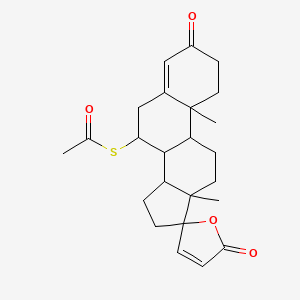

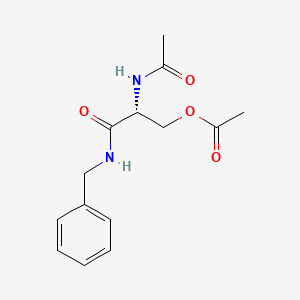

IUPAC Name |

S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWOLKZQDUPWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delta-20-Spironolactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)